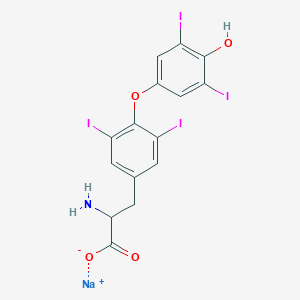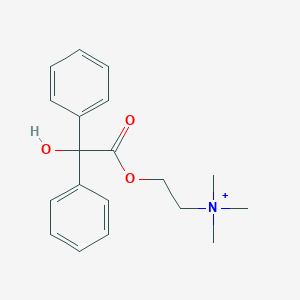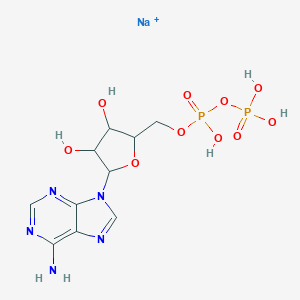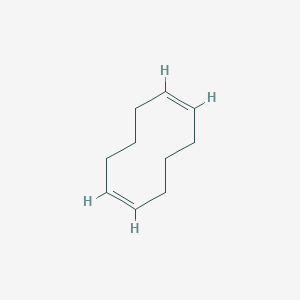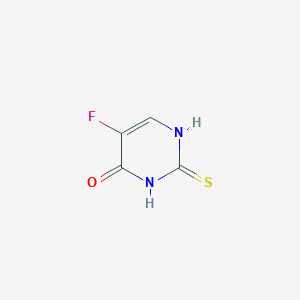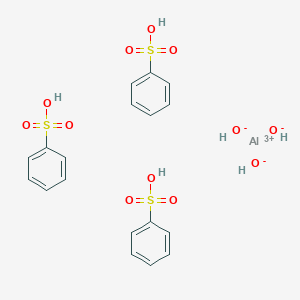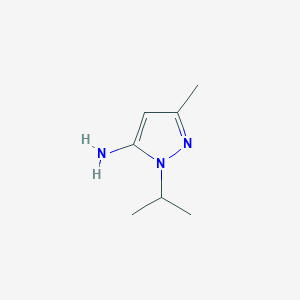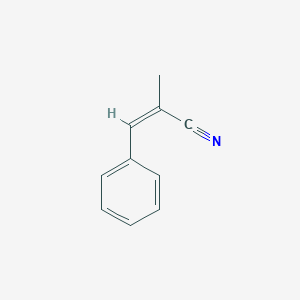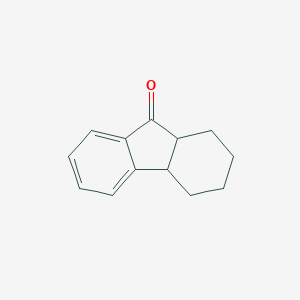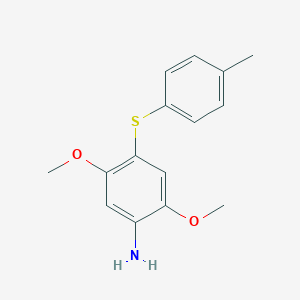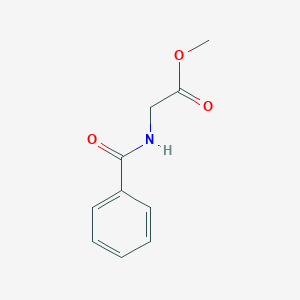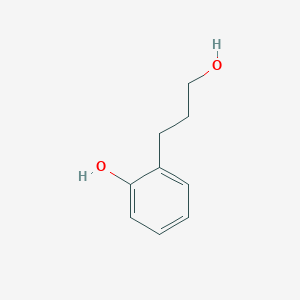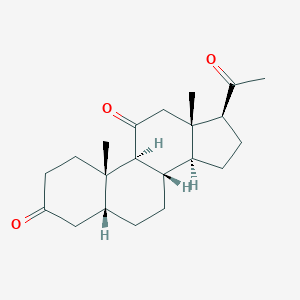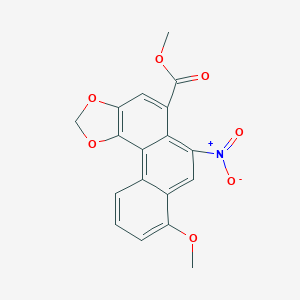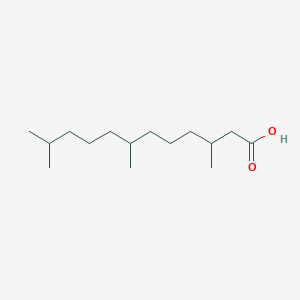
3,7,11-Trimethyldodecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,11-Trimethyldodecanoic acid, also known as TMTD or phytanic acid, is a branched-chain fatty acid that is produced by the metabolism of phytol, a component of chlorophyll. TMTD has been found to have numerous potential applications in scientific research, particularly in the fields of biochemistry and physiology. In
Mécanisme D'action
The mechanism of action of 3,7,11-Trimethyldodecanoic acid is not fully understood, but it is believed to involve the modulation of various metabolic pathways. 3,7,11-Trimethyldodecanoic acid has been shown to inhibit the activity of certain enzymes involved in the metabolism of fatty acids, which may contribute to its anti-inflammatory and anti-cancer properties.
Effets Biochimiques Et Physiologiques
3,7,11-Trimethyldodecanoic acid has been shown to have a number of biochemical and physiological effects. In animal studies, 3,7,11-Trimethyldodecanoic acid has been shown to reduce inflammation and improve insulin sensitivity. 3,7,11-Trimethyldodecanoic acid has also been shown to have potential as a treatment for certain types of cancer, including prostate cancer and breast cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3,7,11-Trimethyldodecanoic acid in lab experiments is its ability to modulate various metabolic pathways. This makes it a useful tool for studying the effects of different metabolic processes on various physiological systems. However, there are also limitations to using 3,7,11-Trimethyldodecanoic acid in lab experiments. For example, 3,7,11-Trimethyldodecanoic acid can be difficult to synthesize and purify, which can make it challenging to obtain in large quantities.
Orientations Futures
There are a number of future directions for research involving 3,7,11-Trimethyldodecanoic acid. One promising area of research involves the use of 3,7,11-Trimethyldodecanoic acid as a biomarker for certain metabolic disorders, such as Refsum disease. Another area of research involves the development of new anti-inflammatory and anti-cancer drugs based on the structure of 3,7,11-Trimethyldodecanoic acid. Additionally, further research is needed to fully understand the mechanism of action of 3,7,11-Trimethyldodecanoic acid and its potential applications in various areas of scientific research.
Conclusion
In conclusion, 3,7,11-Trimethyldodecanoic acid is a promising compound with numerous potential applications in scientific research. Its ability to modulate various metabolic pathways makes it a useful tool for studying the effects of different metabolic processes on various physiological systems. Further research is needed to fully understand the mechanism of action of 3,7,11-Trimethyldodecanoic acid and its potential applications in various areas of scientific research.
Méthodes De Synthèse
3,7,11-Trimethyldodecanoic acid can be synthesized through the oxidation of phytol, which is derived from the chlorophyll molecule. This process involves the use of various reagents, such as potassium permanganate and sodium hydroxide, to convert phytol into 3,7,11-Trimethyldodecanoic acid. The resulting 3,7,11-Trimethyldodecanoic acid can then be purified through a series of extraction and distillation steps.
Applications De Recherche Scientifique
3,7,11-Trimethyldodecanoic acid has been found to have numerous potential applications in scientific research. One of the most promising areas of research involves the use of 3,7,11-Trimethyldodecanoic acid as a biomarker for certain metabolic disorders, such as Refsum disease. 3,7,11-Trimethyldodecanoic acid has also been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for certain types of cancer.
Propriétés
Numéro CAS |
1190-55-2 |
|---|---|
Nom du produit |
3,7,11-Trimethyldodecanoic acid |
Formule moléculaire |
C15H30O2 |
Poids moléculaire |
242.4 g/mol |
Nom IUPAC |
3,7,11-trimethyldodecanoic acid |
InChI |
InChI=1S/C15H30O2/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)17/h12-14H,5-11H2,1-4H3,(H,16,17) |
Clé InChI |
XXCXRVNSUQAYMM-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CC(=O)O |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CC(=O)O |
Numéros CAS associés |
57272-18-1 (hydrochloride salt) |
Synonymes |
2,6,10-trimethylundecane-1-carboxylic acid 2,6,10-trimethylundecane-1-carboxylic acid, sodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



